molecular formula C10H12 B1328765 2,6-Dimethylstyrene CAS No. 2039-90-9

2,6-Dimethylstyrene

Cat. No.: B1328765
CAS No.: 2039-90-9
M. Wt: 132.2 g/mol
InChI Key: OWRKXOZFTROHSH-UHFFFAOYSA-N
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Description

2,6-Dimethylstyrene is an organic compound with the chemical formula C10H12. It is a colorless liquid with a sweet odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylstyrene can be synthesized through several methods. One common method involves the alkylation of toluene with ethylene in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm .

Industrial Production Methods

In industrial settings, this compound is produced through the dehydrogenation of 2,6-dimethylethylbenzene. This process involves heating the compound to high temperatures (around 500°C) in the presence of a dehydrogenation catalyst such as chromium oxide. The reaction yields this compound along with hydrogen gas as a byproduct .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2,6-Dimethylbenzoic acid.

    Reduction: 2,6-Dimethylcyclohexane.

    Substitution: 2,6-Dimethylphenol.

Scientific Research Applications

2,6-Dimethylstyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylstyrene involves its interaction with various molecular targets. In polymerization reactions, it undergoes free radical polymerization, where the double bond in the vinyl group reacts with free radicals to form long polymer chains. This process is initiated by heat or light and involves the formation of reactive intermediates that propagate the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylstyrene is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This substitution pattern affects its reactivity and physical properties, making it distinct from other styrene derivatives. The presence of these methyl groups can influence the compound’s polymerization behavior and its interactions in various chemical reactions .

Properties

IUPAC Name

2-ethenyl-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRKXOZFTROHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174333
Record name 2,6-Dimethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-90-9
Record name 2,6-Dimethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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